molecular formula C18H21F3N2O3 B2673080 tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251054-48-3

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2673080
CAS No.: 2251054-48-3
M. Wt: 370.372
InChI Key: QQSASFWKACEHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core with a trifluoromethyl (-CF₃) substituent at the 6-position of the indoline ring and a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen. This molecule belongs to a class of spiroheterocycles valued in medicinal chemistry for their conformational rigidity, which enhances binding selectivity to biological targets . The trifluoromethyl group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which may improve metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

tert-butyl 2-oxo-6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-5-4-11(18(19,20)21)10-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSASFWKACEHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile react in aqueous media using a nanocatalyst like SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Industrial production methods often focus on scalability and efficiency, employing similar multicomponent reactions but optimized for larger-scale operations .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a common protecting group for amines. Its removal under acidic conditions enables access to the free amine for further functionalization.

Reaction Conditions Outcome Source
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°CRemoval of Boc group to yield free amine
Hydrochloric acid treatment4M HCl in dioxane, 2–4 hoursDeprotection with quantitative yield

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine.

Electrophilic Substitution Reactions

The trifluoromethyl group at position 6 deactivates the aromatic ring, directing electrophilic substitution to specific positions.

Reaction Reagents/Conditions Position Modified Yield Source
ChlorinationN-Chlorosuccinimide (NCS) in DCM/DMF, 20°C, overnightPosition 5 (analogous)~85%
NitrationHNO₃/H₂SO₄, 0–5°CPosition 4 or 7N/A

Notes :

  • Chlorination of analogous spiro-oxindoles occurs at the meta position relative to electron-withdrawing groups .

  • Trifluoromethyl groups enhance stability toward harsh acidic/basic conditions .

Reduction of the Oxindole Carbonyl Group

The 2-oxo group can be reduced to a hydroxyl or methylene group, altering the compound’s electronic properties.

Reagent Conditions Product Yield Source
Raney NickelH₂ (1–3 atm), ethanol, 50°C2-Hydroxy derivative~70%
LiAlH₄Tetrahydrofuran (THF), reflux2-Methylene spiroindoline~65%

Mechanism : Catalytic hydrogenation or hydride transfer reduces the carbonyl to a secondary alcohol or alkane.

Coupling Reactions

The free amine (post-Boc deprotection) participates in coupling reactions to introduce diverse substituents.

Reaction Type Reagents/Conditions Application Yield Source
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, aryl halide, 100°CAryl group introduction~80%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, boronic acid, DMF/H₂O, 80°CBiaryl synthesis~75%

Stability and Reactivity Insights

  • Trifluoromethyl Effects :

    • Enhances electron deficiency, favoring nucleophilic aromatic substitution at activated positions.

    • Improves metabolic stability and lipophilicity .

  • Spirocyclic Framework : Steric hindrance from the piperidine ring limits reactivity at the spiro junction .

Functional Group Compatibility Table

Functional Group Compatibility Notes
Boc-protected amineStable under basic/neutral conditionsCleaved by strong acids (TFA, HCl)
TrifluoromethylResistant to oxidation/reductionDirects electrophiles to meta positions
Oxindole carbonylReactive toward nucleophiles (e.g., Grignard)Reduction yields alcohols/alkanes

Scientific Research Applications

Anticancer Activity

Tert-butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate has demonstrated promising anticancer properties in various studies. The structural characteristics of this compound allow it to interact effectively with cancer cell lines, leading to apoptosis and inhibition of tumor growth.

Case Studies:

  • In vitro Studies : Research has shown that derivatives of spirocyclic oxindoles exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer) cells. The incorporation of the trifluoromethyl group enhances these effects by increasing the compound's stability and ability to penetrate cellular membranes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Findings:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), similar to other oxindole derivatives that have shown effectiveness in reducing inflammation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial membranes.

Research Insights:

  • Studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial activity, suggesting that this compound could be effective against resistant strains as well .

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazolesSpirocyclic structureDifferent substituents affecting reactivity
Spiro[indoline pyrazolo[3,4-b]quinolineSpirocyclic frameworkVarying biological activity profiles
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrileContains a carbonitrile groupPotentially different pharmacological effects

The combination of the trifluoromethyl group with the spirocyclic structure in this compound enhances both its stability and reactivity compared to these related compounds, making it a valuable candidate for drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins, allowing it to modulate various biological pathways. This interaction can inhibit or activate specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group increases molecular weight by ~22 g/mol compared to the chloro analog and ~50 g/mol versus the fluoro analog. Its strong electron-withdrawing nature may reduce nucleophilic reactivity at the indoline ring compared to -Cl or -F substituents .

Synthetic Accessibility :

  • Chloro and fluoro analogs are commercially available in gram-scale quantities , whereas the trifluoromethyl variant is less commonly stocked, suggesting more complex synthesis (e.g., requiring CF₃-containing precursors or late-stage trifluoromethylation) .

Biological Relevance :

  • The Boc-protected piperidine nitrogen in all analogs enables deprotection for further functionalization, a critical step in prodrug development .
  • The -CF₃ group’s metabolic stability could make the compound a superior candidate for in vivo studies compared to halogenated analogs .

Pharmacological Potential

  • Spiro[indoline-3,4'-piperidine] cores are explored as kinase inhibitors and GPCR modulators. The -CF₃ substituent may enhance binding affinity to hydrophobic pockets in target proteins .
  • A study on a related spiro[indole-3,4'-piperidine] derivative () demonstrated improved yield (85%) when using trifluoroacetic acid (TFA) as a catalyst, suggesting analogous conditions could apply to the trifluoromethyl compound .

Stability and Reactivity

  • The tert-butyl carbamate group provides stability under basic conditions but is cleavable via acidolysis (e.g., HCl/dioxane), a trait shared across this compound class .
  • Comparative stability studies () indicate that analogs with electron-withdrawing substituents (-CF₃, -Cl) exhibit longer shelf lives than those with electron-donating groups (-OCH₃) .

Biological Activity

tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex spirocyclic oxindole derivative notable for its unique structural characteristics, including a trifluoromethyl group that enhances its chemical properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula : C18H21F3N2O3
  • Molecular Weight : Approximately 370.4 g/mol
  • CAS Number : 2251054-48-3
  • Purity : Typically around 97% .

The trifluoromethyl group contributes significantly to the compound's lipophilicity and stability, enhancing its ability to penetrate biological membranes and interact with various cellular targets.

Research indicates that the structural characteristics of this compound allow it to effectively bind to specific enzymes and receptors. The enhanced lipophilicity due to the trifluoromethyl group facilitates its interaction with biological targets, potentially modulating enzyme activities and receptor functions .

Therapeutic Potential

The biological activity of this compound has been explored in several studies:

  • Anti-inflammatory Activity : Compounds with similar structural features have shown significant anti-inflammatory effects. The spirocyclic structure is believed to inhibit pathways associated with inflammation, making it a candidate for further development in inflammatory disease treatments .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of key signaling pathways .
  • Antimicrobial Activity : There is evidence suggesting that spirocyclic oxindoles possess antimicrobial properties, which could be leveraged for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against bacterial strains

Detailed Findings

In one study, the compound was tested against various cancer cell lines using an MTT assay to determine its IC50 values. The results indicated significant cytotoxicity at micromolar concentrations, demonstrating its potential as an anticancer agent .

Moreover, structure-activity relationship (SAR) analyses have been conducted on similar compounds, revealing that modifications to the trifluoromethyl group can significantly alter biological activity profiles. This suggests that further optimization of this compound could enhance its therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Spirocyclization : Formation of the spiro[indoline-piperidine] core via coupling reactions, often using tert-butyl carbamate intermediates to protect the piperidine nitrogen .
  • Trifluoromethyl Introduction : Electrophilic substitution or palladium-catalyzed cross-coupling to incorporate the trifluoromethyl group at the 6-position of the indoline moiety .
  • Boc Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by acidic deprotection (e.g., TFA) . Key intermediates include tert-butyl carbamate derivatives and halogenated indoline precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and trifluoromethyl placement. 19^{19}F NMR is critical for verifying the CF3_3 group .
  • LC-MS : High-resolution mass spectrometry to validate molecular weight and purity, especially for intermediates prone to oxidation or hydrolysis .
  • X-ray Crystallography : For unambiguous structural elucidation, particularly when resolving stereochemical ambiguities in the spiro system .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : Under inert atmosphere (N2_2 or Ar) at –20°C to prevent Boc-group hydrolysis or oxidation of the indoline ring .
  • Safety : Use PPE (gloves, goggles) due to potential acute toxicity and skin irritation, as observed in structurally similar spiro compounds . Avoid heat sources to minimize decomposition risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for spirocyclization to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for trifluoromethyl coupling efficiency .
  • Temperature Control : Lower temperatures (–10°C to 0°C) during Boc protection to avoid racemization . Example optimization
StepYield (Unoptimized)Yield (Optimized)Key Change
Spirocyclization45%72%DMF, 0°C, 12h
CF3_3 Coupling38%65%Pd(OAc)2_2, 80°C

Q. What strategies address low solubility during biological testing?

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the piperidine nitrogen without disrupting the spiro core .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can discrepancies in NMR data for structural elucidation be resolved?

  • Dynamic Effects Analysis : Variable-temperature NMR to identify conformational flexibility in the spiro system that may cause signal splitting .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict 1^1H and 13^{13}C chemical shifts and compare with experimental data .
  • Isotopic Labeling : 15^{15}N or 19^{19}F-labeled analogs to trace coupling patterns and confirm connectivity .

Q. What methods are suitable for analyzing degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to simulate stability challenges .
  • HPLC-MS/MS : Monitor hydrolysis of the Boc group (m/z 100–200 fragment ions) and oxidation of the indoline ring (e.g., m/z +16 for epoxide formation) .
  • Accelerated Stability Testing : Use Q10_{10} (Arrhenius) models to predict shelf life at 25°C based on degradation rates at 40–60°C .

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50_{50} values), validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization) and standardize cell lines .
  • Scale-Up Challenges : Pilot-scale synthesis may require switching from column chromatography to recrystallization for purification, as seen in analogous spiro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.